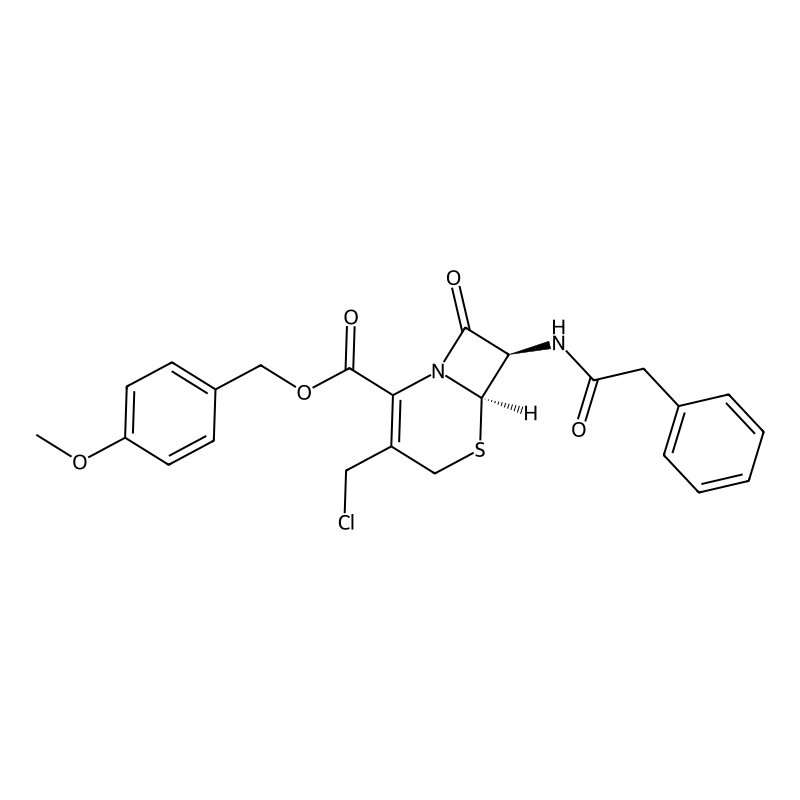4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Synthesis and Characterization:
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate (also known as Cefozopran or FM25269) is a semi-synthetic cephalosporin antibiotic. It is synthesized from 7-aminocephalosporanic acid (7-ACA) through a series of chemical reactions involving acylation and chlorination steps. [Source: Biosynth, ]
Antibacterial Activity:
Cefozopran exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, including some strains resistant to other β-lactam antibiotics. It works by inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) in the bacterial cell membrane. [Source: TCI America, ]
Research Applications:
Cefozopran has been investigated in various scientific research studies for the following purposes:
- Evaluation of its efficacy against emerging antibiotic-resistant bacterial strains: Researchers have explored the effectiveness of Cefozopran against multidrug-resistant (MDR) and extended-spectrum β-lactamase (ESBL)-producing bacteria, which are becoming increasingly prevalent and pose a significant threat to public health. [Source: National Institutes of Health, ]
- Development of novel drug delivery systems: Studies have been conducted to develop new formulations of Cefozopran, such as liposomal nanoparticles and prodrugs, to improve its delivery, efficacy, and reduce potential side effects. [Source: ScienceDirect, ]
- Investigation of its potential for combination therapy: Researchers have explored the potential of combining Cefozopran with other antibiotics or therapeutic agents to enhance its effectiveness and combat the development of bacterial resistance. [Source: ScienceDirect, ]
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate is a synthetic compound belonging to the cephem class of antibiotics, which are structurally related to cephalosporins. Its molecular formula is C24H23ClN2O5S, with a molecular weight of approximately 486.97 g/mol. The compound features a methoxybenzyl group, a chloromethyl group, and a phenylacetamido substituent, contributing to its unique chemical properties and potential biological activities .
- Toxicity: Hypersensitivity reactions are the most common side effects of beta-lactam antibiotics, ranging from mild rash to life-threatening allergic reactions.
The chemical reactivity of 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate can be attributed to its functional groups. Key reactions include:
- Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
- Ester Hydrolysis: The carboxylate moiety may hydrolyze under acidic or basic conditions, releasing the corresponding carboxylic acid.
- Acylation Reactions: The amide bond can participate in acylation reactions, potentially modifying the biological activity of the compound.
These reactions facilitate the modification of the compound for various applications in medicinal chemistry and drug development.
The synthesis of 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate typically involves several key steps:
- Formation of the Cephem Core: The initial step includes constructing the cephem nucleus through cyclization reactions involving appropriate starting materials.
- Introduction of Functional Groups: Subsequent reactions introduce the methoxybenzyl and chloromethyl groups via alkylation and acylation methods.
- Final Modifications: The phenylacetamido group is introduced through amide coupling reactions, completing the synthesis.
These methods may vary based on specific laboratory protocols and available reagents.
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate has potential applications in:
- Antibiotic Development: As a candidate for new antibiotic formulations targeting resistant bacterial strains.
- Research: Utilized in studies investigating beta-lactam antibiotic mechanisms and resistance.
The compound's unique structural features may also allow for further modifications leading to novel therapeutic agents.
Interaction studies involving 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate focus on its binding affinity with bacterial enzymes such as penicillin-binding proteins. These studies are crucial for understanding its mechanism of action and potential resistance mechanisms that bacteria may develop against this compound.
Several compounds share structural similarities with 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cefotaxime | Beta-lactam ring, acetamido group | Broad-spectrum activity against Gram-negative bacteria |
| Ceftazidime | Beta-lactam ring, pyridinium substituent | Effective against Pseudomonas aeruginosa |
| Ceftriaxone | Extended side chain with a methoxy group | Long half-life; used for treating severe infections |
Unlike these compounds, 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate features a distinct chloromethyl group that may enhance its reactivity and antibacterial properties.
Cephalosporins, derived from the fungus Acremonium, revolutionized antibiotic therapy with their β-lactam core, which inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). Early cephalosporins, such as cephalothin (1964), faced limitations in spectrum and stability, prompting efforts to functionalize the cephem nucleus. The introduction of GCLE in the 1980s marked a breakthrough, enabling systematic modifications at the C-3 and C-7 positions to combat β-lactamase resistance.
Role of β-Lactam Core Functionalization in Expanding Antimicrobial Spectra
Functionalization of the β-lactam core enhances resistance to enzymatic degradation and broadens activity against Gram-negative pathogens. GCLE’s 3-chloromethyl group allows nucleophilic substitutions, while the 7-phenylacetamido side chain improves binding affinity to PBPs. These modifications have yielded third- and fourth-generation cephalosporins, such as cefotaxime and ceftazidime, which exhibit potent activity against Pseudomonas aeruginosa and Enterobacteriaceae.
XLogP3
UNII
GHS Hazard Statements
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]
Pictograms


Irritant;Health Hazard








